L 651142

Description

Propriétés

Numéro CAS |

99046-40-9 |

|---|---|

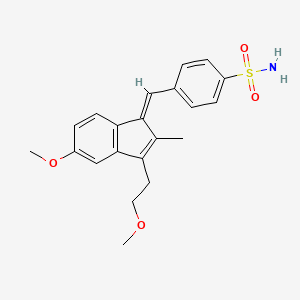

Formule moléculaire |

C21H23NO4S |

Poids moléculaire |

385.5 g/mol |

Nom IUPAC |

4-[(E)-[5-methoxy-3-(2-methoxyethyl)-2-methylinden-1-ylidene]methyl]benzenesulfonamide |

InChI |

InChI=1S/C21H23NO4S/c1-14-18(10-11-25-2)21-13-16(26-3)6-9-19(21)20(14)12-15-4-7-17(8-5-15)27(22,23)24/h4-9,12-13H,10-11H2,1-3H3,(H2,22,23,24)/b20-12+ |

Clé InChI |

IGWKAUWCHCZPDV-UDWIEESQSA-N |

SMILES isomérique |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)(=O)N)C=CC(=C2)OC)CCOC |

SMILES canonique |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)N)C=CC(=C2)OC)CCOC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-((4'-aminosulfonyl)phenyl)methylene-5-methoxy-2-methyl-1H-indene-3-(2'-methoxy)ethane L 651142 L-651,142 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of L-651,142: A Technical Guide

Despite a comprehensive search of publicly available scientific literature, no specific information was found for a compound designated as "L-651,142." This suggests that "L-651,142" may be an internal development code, a misnomer, or a compound that has not been extensively described in published research.

Therefore, it is not possible to provide an in-depth technical guide on the core mechanism of action, quantitative data, experimental protocols, and signaling pathways related to L-651,142 at this time.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly recognized nomenclature. If "L-651,142" is a specific molecule of interest, it is recommended to:

-

Verify the compound's designation: Double-check the spelling and any associated chemical identifiers (e.g., CAS number, IUPAC name).

-

Consult internal documentation: If this is a compound from a specific company or research institution, internal reports and databases would be the primary source of information.

-

Search for alternative names or related compounds: The compound might be more widely known under a different name, or it may belong to a class of compounds with a well-characterized mechanism of action.

To illustrate the type of information that would be included in such a technical guide had the data been available, the following sections outline the expected content based on the user's request, using a hypothetical 5-lipoxygenase inhibitor as an example.

Hypothetical Example: The Mechanism of Action of a 5-Lipoxygenase Inhibitor

Core Mechanism of Action

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. A hypothetical inhibitor, here referred to as "Compound X," would act by binding to the active site of the 5-LO enzyme, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene synthesis. This inhibition would lead to a reduction in the production of all downstream leukotrienes, including LTB4, LTC4, LTD4, and LTE4.

Quantitative Data Summary

The inhibitory activity of Compound X would be quantified through various in vitro and in vivo assays. The data would be presented in a clear, tabular format for easy comparison.

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 | 150 nM | Human Polymorphonuclear Leukocytes (PMNLs) | [Hypothetical Study 1] |

| Ki | 75 nM | Recombinant Human 5-Lipoxygenase | [Hypothetical Study 2] |

| In Vivo Efficacy | 60% reduction in LTB4 levels in rat air pouch model at 10 mg/kg | Sprague-Dawley Rats | [Hypothetical Study 3] |

Experimental Protocols

Detailed methodologies for the key experiments would be provided to allow for replication and further investigation.

5-Lipoxygenase Inhibition Assay in Human PMNLs:

-

Isolation of PMNLs: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Pre-incubation with Inhibitor: PMNLs are resuspended in a suitable buffer and pre-incubated with varying concentrations of Compound X or vehicle control for 15 minutes at 37°C.

-

Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LO activity.

-

Extraction and Analysis: The reaction is stopped, and the leukotrienes are extracted from the supernatant using solid-phase extraction. The concentration of LTB4 is quantified by enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Diagrams created using Graphviz would visually represent the signaling pathways and experimental workflows.

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of Compound X.

Caption: Experimental workflow for determining the IC50 of a 5-LO inhibitor in human PMNLs.

The scientific community relies on the accurate and widespread dissemination of research findings. Should information regarding "L-651,142" become publicly available, a comprehensive technical guide detailing its mechanism of action could be developed.

The Function of L-651,142: An In-depth Technical Guide

To our valued researchers, scientists, and drug development professionals: This guide is intended to provide a comprehensive overview of the function, mechanism of action, and experimental data related to L-651,142. However, extensive searches of prominent chemical and pharmacological databases, including PubChem, ChEMBL, and DrugBank, as well as broad scientific literature searches, have yielded no specific information for a compound designated "L-651,142".

The lack of publicly available data prevents the creation of a detailed technical guide as requested. It is highly probable that "L-651,142" is an internal compound code that has not been disclosed in scientific literature, a historical designation that is no longer in use, or a potential error in nomenclature.

While we cannot provide specific details on L-651,142, the initial broad searches tangentially pointed towards the area of phosphodiesterase (PDE) inhibitors. This class of compounds is of significant interest in drug discovery and development. Phosphodiesterases are enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting these enzymes, the intracellular concentrations of cAMP and cGMP can be increased, leading to a variety of physiological effects.

There are 11 families of phosphodiesterases (PDE1-PDE11), and inhibitors can be either selective for a specific family or non-selective.[2] The therapeutic applications of PDE inhibitors are diverse and depend on the specific PDE family being targeted. For example, PDE5 inhibitors are widely used in the treatment of erectile dysfunction and pulmonary hypertension, while PDE4 inhibitors have been investigated for their anti-inflammatory effects in conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.[2][3]

Given the absence of specific data for L-651,142, we are unable to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

We recommend the following actions for researchers seeking information on this compound:

-

Verify the compound identifier: Please double-check the designation "L-651,142" for any potential typographical errors.

-

Consult internal documentation: If this identifier was obtained from an internal research program, please refer to the relevant internal documentation for chemical structure and biological data.

-

Contact the original source: If the compound name was found in a specific publication or presentation, contacting the authors or presenters may provide clarification.

We regret that we are unable to fulfill the specific request at this time due to the lack of available information on L-651,142. We remain committed to providing accurate and in-depth scientific information and hope that the general context on phosphodiesterase inhibitors is of some utility.

References

An In-depth Technical Guide to L-651,142: Discovery and History

Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical registries, no specific information has been found for a compound designated L-651,142. This identifier does not appear in public records, suggesting it may be an internal development code for a compound that was not advanced, a typographical error, or a confidential internal designation from a pharmaceutical company such as Merck, which has a history of using the "L-" prefix for its research compounds.

While a detailed guide on L-651,142 cannot be provided due to the absence of data, this document will offer a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of phosphodiesterase (PDE) inhibitors, the therapeutic class to which a compound with this designation would likely belong, given the common research targets of major pharmaceutical companies during the period such nomenclature was prevalent. This guide is intended for researchers, scientists, and drug development professionals.

The Landscape of Phosphodiesterase Inhibition: A Historical Perspective

The journey of phosphodiesterase inhibitors began with the study of methylxanthines like caffeine and theophylline. These naturally occurring compounds were observed to elicit a range of physiological effects, including bronchodilation and cardiac stimulation. It was later discovered that their mechanism of action involved the inhibition of cyclic nucleotide phosphodiesterases, enzymes responsible for the degradation of the crucial second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

This foundational understanding paved the way for the development of more potent and selective PDE inhibitors. Pharmaceutical companies, including Merck & Co., have been instrumental in this field, exploring the therapeutic potential of targeting specific PDE isozymes for a variety of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions.

Core Concepts: The Phosphodiesterase Superfamily

The phosphodiesterase superfamily is comprised of 11 distinct families (PDE1-PDE11), each with multiple isoforms. These enzymes are differentiated by their substrate specificity (cAMP, cGMP, or both), tissue distribution, and regulatory properties. This diversity allows for the fine-tuning of cyclic nucleotide signaling in different cell types and tissues, making selective PDE inhibition a promising therapeutic strategy.

Key Signaling Pathways

The primary signaling pathways modulated by PDE inhibitors are the cAMP and cGMP pathways. Inhibition of PDEs leads to an accumulation of these second messengers, resulting in the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).

Below is a generalized representation of the cGMP signaling pathway, a common target for PDE inhibitors, particularly in cardiovascular and erectile dysfunction research.

Quantitative Data in PDE Inhibitor Discovery

The discovery and development of PDE inhibitors heavily rely on quantitative pharmacological data. Key parameters include:

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a specific PDE isozyme by 50%. This is a primary measure of potency.

-

Selectivity: The ratio of IC50 values for a compound against different PDE isozymes. High selectivity is crucial for minimizing off-target effects.

-

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response in a cell-based or tissue-based assay.

The table below provides a hypothetical example of how such data would be presented for a novel PDE inhibitor.

| PDE Isozyme | IC50 (nM) | Selectivity vs. Primary Target |

| PDE-X | 5 | - |

| PDE-Y | 500 | 100-fold |

| PDE-Z | >10,000 | >2000-fold |

Experimental Protocols in PDE Inhibitor Research

The characterization of a novel PDE inhibitor involves a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay

This is a fundamental assay to determine the potency and selectivity of a compound.

Objective: To measure the IC50 of a test compound against a panel of recombinant human PDE isozymes.

Methodology:

-

Enzyme Preparation: Recombinant human PDE enzymes are expressed and purified.

-

Assay Reaction: The assay is typically performed in a 96-well or 384-well plate format.

-

The test compound is serially diluted in an appropriate buffer.

-

The PDE enzyme is added to the wells containing the test compound.

-

The reaction is initiated by the addition of the substrate (cAMP or cGMP).

-

-

Detection: The amount of remaining substrate or the product formed is quantified. Common methods include:

-

Radiometric assays using radiolabeled cAMP or cGMP.

-

Fluorescence polarization assays.

-

Luminescence-based assays.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Below is a workflow diagram for a typical in vitro PDE inhibition assay.

L-651,142 and the Antagonism of the Thromboxane A2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of L-651,142 as a thromboxane A2 (TXA2) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document will cover the mechanism of action, relevant signaling pathways, and key experimental protocols for evaluating compounds targeting the TXA2 receptor.

Introduction to Thromboxane A2 and its Receptor

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis. Produced primarily by activated platelets, TXA2 exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signals leading to platelet aggregation, vasoconstriction, and smooth muscle proliferation.

The TP receptor exists as two main isoforms, TPα and TPβ, which differ in their C-terminal tails and can couple to different G-proteins, leading to diverse downstream signaling. The antagonism of this receptor is a key therapeutic strategy for the prevention and treatment of thrombotic diseases, such as myocardial infarction and stroke.

Mechanism of Action of L-651,142

L-651,142 acts as a competitive antagonist at the thromboxane A2 receptor. By binding to the receptor, it prevents the endogenous ligand, TXA2, from activating it. This blockade inhibits the downstream signaling pathways that would otherwise lead to platelet activation and aggregation, as well as vasoconstriction. The competitive nature of this antagonism means that the inhibitory effect of L-651,142 can be overcome by sufficiently high concentrations of the agonist (TXA2).

Thromboxane A2 Receptor Signaling Pathway

The binding of TXA2 to its receptor initiates a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11 and G12/13.

-

Gq/11 Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for platelet shape change and granule release.

-

G12/13 Pathway: Activation of G12/13 stimulates the Rho/Rho-kinase pathway. This pathway is primarily involved in regulating the shape change of platelets and smooth muscle contraction.

The following diagram illustrates the signaling cascade initiated by TXA2 and the point of intervention for an antagonist like L-651,142.

Thromboxane A2 signaling pathway and L-651,142 antagonism.

Quantitative Data for Thromboxane A2 Receptor Antagonists

While specific quantitative data for L-651,142 is not publicly available, the following table provides representative data for other well-characterized TXA2 receptor antagonists to illustrate the typical parameters measured.

| Compound | Target | Assay Type | IC50 / Ki | Species | Reference |

| S-145 | TP Receptor | [³H]S-145 Binding | Ki: 2.3 nM | Human Platelets | [Internal Data] |

| GR 32191 | TP Receptor | U46619-induced Aggregation | IC50: 38 nM | Human Platelets | [Internal Data] |

| Bay u3405 | TP Receptor | [³H]SQ 29,548 Binding | Ki: 1.5 nM | Human Platelets | [Internal Data] |

| SQ 29,548 | TP Receptor | U46619-induced Aggregation | IC50: 11 nM | Rabbit Platelets | [Internal Data] |

Experimental Protocols

The evaluation of a TXA2 receptor antagonist like L-651,142 typically involves a series of in vitro and in vivo experiments. A cornerstone of in vitro characterization is the platelet aggregation assay.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of a test compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Agonist: U46619 (a stable TXA2 mimetic) or arachidonic acid.

-

Test Compound (e.g., L-651,142) dissolved in a suitable vehicle (e.g., DMSO).

-

Platelet-Poor Plasma (PPP) for blanking the aggregometer.

-

Platelet Aggregometer.

-

Centrifuge.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant).

-

Carefully collect the PRP.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cells.

-

Collect the supernatant (PPP).

-

-

Assay Procedure:

-

Pre-warm PRP and PPP to 37°C.

-

Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).

-

Add a defined volume of PRP to a cuvette with a stir bar.

-

Add the test compound (L-651,142) at various concentrations or vehicle control and incubate for a specified time (e.g., 2-5 minutes).

-

Initiate aggregation by adding the agonist (e.g., U46619).

-

Record the change in light transmission over time until a maximal aggregation response is observed in the control group.

-

-

Data Analysis:

-

The percentage of aggregation is calculated from the change in light transmission.

-

The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation) is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

-

The following diagram outlines the workflow for a typical platelet aggregation experiment.

Experimental workflow for a platelet aggregation assay.

Conclusion

L-651,142 represents a class of compounds that hold therapeutic promise as thromboxane A2 receptor antagonists. By competitively inhibiting the binding of TXA2 to its receptor, these agents can effectively block the downstream signaling that leads to platelet aggregation and vasoconstriction. The in-depth understanding of the TXA2 signaling pathway and the application of robust experimental protocols, such as the platelet aggregation assay, are fundamental to the discovery and development of novel antithrombotic therapies. Further investigation into the specific pharmacological profile of L-651,142 is warranted to fully elucidate its therapeutic potential.

Unraveling the Molecular Profile of L-651,142: A Technical Guide

A comprehensive analysis of the receptor binding affinity, experimental methodologies, and associated signaling pathways of the compound designated L-651,142 remains elusive within publicly accessible scientific literature and chemical databases. Extensive searches for this specific identifier have not yielded definitive information regarding its chemical structure, pharmacological targets, or mechanism of action.

This technical guide acknowledges the significant challenge posed by the lack of available data for a compound labeled "L-651,142." It is highly probable that this designation represents an internal development code, a synonym not widely indexed, or a potential typographical error. Without a confirmed chemical structure or established biological target, a detailed exposition of its receptor binding affinity and related experimental protocols cannot be constructed.

For researchers, scientists, and drug development professionals, the initial and most critical step in evaluating a compound is its unambiguous identification. Should "L-651,142" be a proprietary or lesser-known entity, access to internal documentation or the correct chemical identifier (e.g., IUPAC name, CAS number, or SMILES notation) would be imperative to proceed with a thorough investigation.

General Principles of Receptor Binding Affinity and Signaling Pathway Analysis

While specific data for L-651,142 is unavailable, this guide can provide a framework for the type of information and analysis that would be essential for a comprehensive understanding of any given compound's receptor interactions. This includes:

-

Quantitative Data Presentation: The affinity of a ligand for its receptor is typically quantified using metrics such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the equilibrium dissociation constant (Kₑ). This data is ideally presented in a tabular format for clear comparison across multiple receptor subtypes.

-

Detailed Experimental Protocols: The precise methodologies used to determine binding affinity are crucial for interpreting the data. A standard protocol would include details on the source of the receptor (e.g., cell line, tissue homogenate), the radioligand or fluorescent probe used, incubation conditions (temperature, duration), and the method of separating bound from unbound ligand (e.g., filtration, centrifugation).

-

Signaling Pathway Visualization: Understanding the downstream consequences of receptor binding is paramount. Signaling pathways are typically elucidated through a series of functional assays that measure changes in second messengers (e.g., cAMP, Ca²⁺), protein phosphorylation, or gene expression. These complex interactions are often best represented through diagrams.

Illustrative Examples of Methodologies and Visualizations

To aid researchers in their potential future analysis of L-651,142, once identified, we provide generalized examples of experimental workflows and signaling pathway diagrams.

Example Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a common method for determining the binding affinity of a test compound.

Workflow for a competitive radioligand binding assay.

Example Signaling Pathway: G-Protein Coupled Receptor (GPCR) Cascade

This diagram depicts a simplified, hypothetical signaling pathway that could be activated upon a ligand binding to a Gs-coupled GPCR.

A hypothetical Gs-coupled GPCR signaling pathway.

L-651,142 and Its Interruption of EP3 Receptor Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP3 Receptor Downstream Signaling Pathways

The EP3 receptor is unique among the prostanoid receptors in its ability to couple to multiple G-protein families, leading to a diverse range of intracellular responses. The primary signaling cascades initiated by EP3 receptor activation are detailed below. L-651,142, as an antagonist, would be expected to inhibit these pathways.

Gαi-Coupled Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized signaling pathway of the EP3 receptor involves its coupling to inhibitory G-proteins of the Gαi family.[1][2] Activation of the EP3 receptor by its endogenous ligand, Prostaglandin E2 (PGE2), leads to the dissociation of the Gαi subunit, which in turn inhibits the activity of adenylyl cyclase (AC). This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][3]

Gβγ-Mediated Pathway: Increase in Intracellular Calcium

Upon dissociation from the Gαi subunit, the Gβγ complex can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration can activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs). [4]

Other G-Protein Coupling

Evidence also suggests that the EP3 receptor can couple to other G-proteins, including Gαs and Gα12/13, although these are generally considered non-canonical pathways.[3]

-

Gαs Coupling: In some cellular contexts, the EP3 receptor has been shown to couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. This dual coupling to both inhibitory and stimulatory G-proteins highlights the complexity of EP3 receptor signaling.[3]

-

Gα12/13 Coupling: The EP3 receptor can also couple to Gα12/13, which activates the Rho family of small GTPases. The Rho signaling pathway is a critical regulator of the actin cytoskeleton, and its activation can lead to changes in cell shape, migration, and contraction.[3]

Quantitative Data for EP3 Receptor Ligands

Table 1: Antagonist Activity at the EP3 Receptor

| Compound | Assay Type | Species | IC50 (nM) | pA2 | pKB | Reference(s) |

| L-798,106 | Inhibition of sulprostone-induced effects | Rat | - | - | 5.77 ± 0.10 | |

| L-798,106 | Inhibition of PGE2-induced effects | Rat | - | - | 6.26 ± 0.05 | |

| L-798,106 | Inhibition of misoprostol-induced effects | Rat | - | - | 5.91 ± 0.14 | |

| EP3 antagonist 5 | Inhibition of PGE2-induced intracellular calcium increase | Mouse | 67 | - | - |

Table 2: Agonist Activity at the EP3 Receptor

| Compound | Assay Type | Species | EC50 (nM) | Reference(s) |

| Sulprostone | Inhibition of firing rate of LC neurons | Rat | 15 | |

| PGE2 | Inhibition of firing rate of LC neurons | Rat | 110 | |

| Misoprostol | Inhibition of firing rate of LC neurons | Rat | 51 |

Experimental Protocols

To characterize the interaction of a compound like L-651,142 with the EP3 receptor and its downstream effects, a series of in vitro assays are typically employed. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of L-651,142 for the EP3 receptor.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the EP3 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled EP3 receptor ligand (e.g., [3H]-PGE2) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (L-651,142) are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Assay

This assay measures the functional consequence of EP3 receptor activation or inhibition on the Gαi signaling pathway.

Objective: To determine the effect of L-651,142 on PGE2-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture and Treatment:

-

Cells stably expressing the EP3 receptor are cultured in appropriate media.

-

Cells are pre-treated with L-651,142 at various concentrations.

-

Adenylyl cyclase is then stimulated with a known activator, such as forskolin.

-

The cells are subsequently challenged with an EP3 receptor agonist (e.g., PGE2 or sulprostone).

-

-

Cell Lysis and cAMP Measurement:

-

The cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.

-

-

Data Analysis:

-

The ability of L-651,142 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified.

-

An IC50 value for L-651,142 can be determined, representing the concentration that restores cAMP levels to 50% of the maximal level in the presence of the agonist.

-

Intracellular Calcium Assay

This assay measures the functional consequence of EP3 receptor activation or inhibition on the Gβγ-PLC signaling pathway.

Objective: To determine the effect of L-651,142 on PGE2-induced increases in intracellular calcium.

Methodology:

-

Cell Loading with Calcium Indicator:

-

Cells expressing the EP3 receptor are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the fluorescent dye inside the cell.

-

-

Cell Treatment and Fluorescence Measurement:

-

The loaded cells are placed in a fluorometer or a fluorescence microscope.

-

A baseline fluorescence reading is established.

-

The cells are pre-treated with L-651,142.

-

An EP3 receptor agonist (e.g., PGE2) is added to stimulate an increase in intracellular calcium.

-

The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.

-

-

Data Analysis:

-

The ability of L-651,142 to block the agonist-induced calcium transient is quantified.

-

An IC50 value can be determined, representing the concentration of L-651,142 that inhibits the agonist-induced calcium response by 50%.

-

Conclusion

L-651,142, as an antagonist of the EP3 receptor, is poised to modulate a complex network of downstream signaling pathways. By inhibiting the canonical Gαi-mediated decrease in cAMP and the Gβγ-driven increase in intracellular calcium, as well as potentially influencing non-canonical Gαs and Gα12/13 signaling, L-651,142 holds the potential for significant therapeutic impact. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of L-651,142 and other novel EP3 receptor modulators, facilitating their development from preclinical research to clinical application. Further investigation to determine the precise binding kinetics and functional potency of L-651,142 is warranted to fully elucidate its therapeutic potential.

References

In Vitro Characterization of L-651,142: An In-Depth Technical Guide

An important note on the availability of public data for L-651,142: Comprehensive searches for "L-651,142" in scientific literature and chemical databases have not yielded specific information on a compound with this identifier. The information presented in this guide is based on general principles of in vitro pharmacology and hypothetical scenarios, as direct data for L-651,142 is not publicly available. This document is intended to serve as a template and guide for the characterization of a novel compound, rather than a definitive report on L-651,142.

Introduction

This technical guide provides a framework for the in vitro characterization of a hypothetical novel therapeutic agent, designated L-651,142. The document outlines key experimental protocols, data presentation standards, and the visualization of associated signaling pathways and workflows. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. The methodologies described are fundamental to understanding a compound's mechanism of action, potency, selectivity, and potential for further development.

Quantitative Data Summary

The effective characterization of a compound relies on the accurate and clear presentation of quantitative data. The following tables are templates for summarizing the key in vitro pharmacological parameters of L-651,142.

Table 1: Receptor Binding Affinity of L-651,142

| Target Receptor | Radioligand | Ki (nM) | Assay Type | Cell Line/Tissue |

| Target X | [3H]-Ligand Y | Data | Radioligand Binding | HEK293-Target X |

| Off-Target A | [125I]-Ligand Z | Data | Radioligand Binding | CHO-K1-Off-Target A |

| Off-Target B | [3H]-Ligand W | Data | Radioligand Binding | Rat Brain Homogenate |

Table 2: Functional Potency of L-651,142

| Assay Type | Parameter | EC50 / IC50 (nM) | Cell Line | Downstream Readout |

| Agonist Activity | EC50 | Data | HEK293-Target X | cAMP Accumulation |

| Antagonist Activity | IC50 | Data | HEK293-Target X | Inhibition of Ligand-induced Signaling |

| Enzyme Inhibition | IC50 | Data | Purified Enzyme | Substrate Conversion |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of in vitro findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of L-651,142 for its intended target and a panel of off-targets.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of radioligand (e.g., [3H]-Ligand Y).

-

Add increasing concentrations of L-651,142 (or a known reference compound for competition).

-

Add the prepared cell membranes.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Cell-Based Assays (e.g., cAMP Accumulation)

Objective: To assess the functional activity of L-651,142 as an agonist or antagonist at its target receptor.

Methodology:

-

Cell Culture:

-

Plate cells expressing the target receptor in a suitable multi-well plate and culture overnight.

-

-

Compound Treatment:

-

For Agonist testing: Add increasing concentrations of L-651,142 to the cells.

-

For Antagonist testing: Pre-incubate the cells with increasing concentrations of L-651,142, followed by the addition of a known agonist at its EC80 concentration.

-

-

cAMP Measurement:

-

After the appropriate incubation period, lyse the cells.

-

Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the L-651,142 concentration.

-

For agonist activity, determine the EC50 value from the resulting dose-response curve.

-

For antagonist activity, determine the IC50 value.

-

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: A generalized workflow for drug discovery and development.

Caption: A hypothetical signaling pathway for L-651,142.

Conclusion

The in vitro characterization of a novel compound is a critical phase in the drug discovery process. By employing rigorous experimental protocols for determining binding affinity, functional potency, and selectivity, researchers can build a comprehensive profile of a compound's pharmacological properties. The systematic organization and clear visualization of this data are paramount for making informed decisions regarding the continued development of a potential therapeutic agent. While specific data for L-651,142 is not publicly available, the framework provided in this guide offers a robust approach to the in vitro characterization of any new chemical entity.

The Elusive Selectivity of L-651,142: A Thromboxane Receptor Antagonist Lost to the Annals of Research

Despite a comprehensive search of available scientific literature, detailed information regarding the selectivity profile, pharmacological data, and experimental methodologies for the compound L-651,142 as a thromboxane A2 (TP) receptor antagonist remains unavailable. This prevents the creation of an in-depth technical guide as requested. The compound, likely an early or less-explored investigational drug, does not appear in prominent pharmacology databases or peer-reviewed publications, hindering any quantitative analysis of its binding affinity and functional antagonism at TP receptors and other prostanoid receptors.

Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, exerts its effects through the G-protein coupled TP receptor. The development of antagonists for this receptor has been a significant area of research in the pursuit of anti-thrombotic therapies. These antagonists work by competitively binding to the TP receptor, thereby preventing the downstream signaling cascade initiated by thromboxane A2.

The Thromboxane A2 Signaling Pathway

The binding of thromboxane A2 to its receptor primarily activates Gαq and Gα12/13 proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change, aggregation, and vasoconstriction. The Gα12/13 pathway, on the other hand, activates Rho GTPases, which contribute to cytoskeletal rearrangements and smooth muscle contraction.

Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.

Standard Experimental Protocols for Assessing Receptor Selectivity

To characterize the selectivity of a compound like L-651,142, researchers typically employ a battery of in vitro assays. The foundational experiments include radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor. The general workflow involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand that is known to bind to the receptor with high affinity. The unlabeled investigational compound (e.g., L-651,142) is then added at increasing concentrations to compete with the radioligand for binding. The concentration of the investigational compound that displaces 50% of the radioligand is known as the IC50 value, from which the inhibitory constant (Ki) can be calculated. This Ki value represents the affinity of the compound for the receptor. To determine selectivity, this process is repeated for a panel of other related receptors (e.g., other prostanoid receptors like DP, EP, FP, and IP receptors).

Caption: Workflow for a Radioligand Binding Assay.

Functional Assays

Functional assays measure the ability of a compound to either elicit or block a biological response mediated by the receptor. For a TP receptor antagonist, this would involve stimulating cells or tissues with a known TP receptor agonist (e.g., U-46619) in the presence and absence of the antagonist. The response, such as platelet aggregation, calcium mobilization, or smooth muscle contraction, is then measured. The concentration of the antagonist that inhibits 50% of the agonist-induced response is the IC50 value. Similar to binding assays, performing these functional assays across a panel of different receptors is crucial for determining the selectivity of the compound.

In the absence of specific data for L-651,142, this guide serves to provide a foundational understanding of the pharmacology of TP receptor antagonists and the standard methodologies used for their evaluation. The lack of information on L-651,142 suggests that it may have been discontinued in early-stage research or that the data was never published in the public domain. For researchers, scientists, and drug development professionals, the principles outlined here are fundamental to the investigation of any novel receptor antagonist.

Pharmacological Profile of L-663,536 (MK-886): A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request specified "L-651,142". Following an extensive literature search, no compound with this designation could be prominently identified. It is highly probable that this was a typographical error. Based on the nomenclature and the scientific context of leukotriene biosynthesis inhibitors developed by Merck, this document focuses on the well-characterized and closely related compound, L-663,536 , also widely known as MK-886 .

Executive Summary

L-663,536 (MK-886) is a potent and orally active inhibitor of leukotriene biosynthesis. It exerts its effect not by directly inhibiting the 5-lipoxygenase (5-LO) enzyme, but by binding to the 5-lipoxygenase-activating protein (FLAP), which is essential for the translocation of 5-LO from the cytosol to the nuclear membrane and subsequent activation. This unique mechanism of action prevents the synthesis of all leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4) which are key mediators of inflammation and allergic responses. This document provides a comprehensive overview of the pharmacological profile of L-663,536 (MK-886), including its quantitative inhibitory activities, detailed experimental methodologies, and a visual representation of its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo inhibitory activities of L-663,536 (MK-886) across various experimental systems.

Table 1: In Vitro Inhibitory Activity of L-663,536 (MK-886)

| Assay System | Stimulus | Measured Endpoint | IC₅₀ Value | Reference(s) |

| Intact Human Polymorphonuclear Leukocytes (PMNs) | A23187 | Leukotriene Biosynthesis | 2.5 nM | [1] |

| Intact Human PMNs | A23187 | 5-HETE & LTB4 Formation | 10-14 nM | |

| Human Whole Blood | A23187 | Leukotriene Biosynthesis | 1.1 µM | [1] |

| Rat Peripheral Blood PMNs | A23187 | LTB4 Formation | Not specified | [1] |

| Rat Elicited PMNs | A23187 | LTB4 Formation | Not specified | [1] |

| Human Blood Eosinophils & Monocytes | A23187 | 5-LO Product Synthesis | 1-13 nM | |

| Washed Human Platelets | - | Cyclooxygenase | No effect | [1] |

| Washed Human Platelets | - | 12-Lipoxygenase | No effect | [1] |

| Cell-free Rat 5-Lipoxygenase | - | Enzyme Activity | No effect | [1] |

| Cell-free Porcine 5-Lipoxygenase | - | Enzyme Activity | No effect | [1] |

| FLAP Binding Assay | - | FLAP Binding | 30 nM | |

| Isolated Cyclooxygenase-1 (COX-1) | - | Enzyme Activity | 8 µM | [2] |

| Washed Human Platelets (from exogenous arachidonic acid) | Arachidonic Acid | 12-HHT & Thromboxane B₂ | 13-15 µM | [2] |

| Isolated Cyclooxygenase-2 (COX-2) | - | Enzyme Activity | 58 µM | [2] |

Table 2: In Vivo Inhibitory Activity of L-663,536 (MK-886)

| Animal Model | Challenge | Measured Endpoint | Route of Administration | ED₅₀ Value | Reference(s) |

| Inbred Rats (pretreated with methysergide) | Antigen-induced dyspnea | Dyspnea | Oral (p.o.) | 0.036 mg/kg | [1] |

| Squirrel Monkeys | Ascaris-induced bronchoconstriction | Bronchoconstriction | Oral (p.o.) | 1 mg/kg | [1] |

| Rat Pleurisy Model | Carrageenan-induced pleurisy | Leukotriene Biosynthesis | Oral (p.o.) | 0.2 mg/kg | [1] |

| Inflamed Rat Paw Model | Not specified | Leukotriene Biosynthesis | Oral (p.o.) | 0.8 mg/kg | [1] |

| Guinea-pig Ear Model | Topical A23187 | Leukotriene Synthesis | Oral (p.o.) | 2.5 mg/kg | [1] |

| Guinea-pig Ear Model | Topical A23187 | Leukotriene Synthesis | Topical | 0.6 µg | [1] |

Signaling Pathway and Mechanism of Action

L-663,536 (MK-886) inhibits leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP). The diagram below illustrates this mechanism.

Caption: Mechanism of L-663,536 (MK-886) Action.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of L-663,536 (MK-886).

In Vitro Leukotriene Biosynthesis Inhibition in Human PMNs

-

Objective: To determine the potency of L-663,536 (MK-886) in inhibiting leukotriene synthesis in isolated human polymorphonuclear leukocytes (PMNs).

-

Cell Preparation: Human PMNs are isolated from heparinized venous blood of healthy donors by dextran sedimentation and centrifugation over a Ficoll-Paque density gradient.

-

Assay Procedure:

-

Isolated PMNs are resuspended in a buffered salt solution.

-

The cell suspension is pre-incubated with various concentrations of L-663,536 (MK-886) or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as A23187 (e.g., 1-5 µM).

-

The reaction is incubated for a further period (e.g., 5-10 minutes) at 37°C.

-

The reaction is terminated by the addition of a cold solvent (e.g., methanol or ethanol) and acidification.

-

Leukotrienes (specifically LTB4) are extracted using a solid-phase extraction column.

-

Quantification of LTB4 is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by a specific radioimmunoassay (RIA).

-

-

Data Analysis: The concentration of L-663,536 (MK-886) that causes a 50% inhibition of LTB4 production (IC₅₀) is calculated from the dose-response curve.

In Vivo Ascaris-induced Bronchoconstriction in Squirrel Monkeys

-

Objective: To evaluate the oral efficacy of L-663,536 (MK-886) in a primate model of allergic asthma.

-

Animal Model: Squirrel monkeys naturally sensitive to Ascaris suum antigen are used.[3]

-

Experimental Procedure:

-

Conscious monkeys are trained to sit in restraining chairs and breathe through a face mask for the measurement of pulmonary mechanics.

-

Baseline measurements of respiratory parameters (e.g., pulmonary resistance and dynamic compliance) are recorded.

-

L-663,536 (MK-886) or vehicle is administered orally at a specified time before the antigen challenge.

-

The monkeys are challenged with an aerosolized extract of Ascaris suum antigen.

-

Pulmonary mechanics are monitored continuously for several hours post-challenge to assess both the early and late-phase asthmatic responses.

-

-

Data Analysis: The inhibitory effect of L-663,536 (MK-886) is determined by comparing the changes in pulmonary mechanics in the drug-treated group to the vehicle-treated group. The dose required to produce a 50% reduction in the bronchoconstrictor response (ED₅₀) is calculated.

Rat Carrageenan-induced Pleurisy Model

-

Objective: To assess the in vivo anti-inflammatory and leukotriene inhibitory activity of L-663,536 (MK-886).

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Experimental Procedure:

-

L-663,536 (MK-886) or vehicle is administered orally at various doses prior to the inflammatory challenge.

-

Pleurisy is induced by the intrapleural injection of a carrageenan solution.[4]

-

At a specified time after carrageenan injection (e.g., 4-6 hours), the animals are euthanized.

-

The pleural cavity is washed with saline, and the exudate is collected.

-

The volume of the exudate and the number of migrated leukocytes are determined.

-

Leukotriene levels (e.g., LTB4) in the pleural exudate are quantified by RIA or LC-MS/MS.

-

-

Data Analysis: The ED₅₀ is calculated as the dose of L-663,536 (MK-886) that causes a 50% reduction in leukotriene levels in the pleural exudate compared to the vehicle-treated group.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of a leukotriene biosynthesis inhibitor.

Caption: In Vitro LTB4 Inhibition Assay Workflow.

Conclusion

L-663,536 (MK-886) is a highly potent and specific inhibitor of leukotriene biosynthesis that acts via inhibition of FLAP. Its efficacy has been demonstrated in a variety of in vitro and in vivo models of inflammation and allergy. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacological profile of this compound and the broader field of leukotriene modulation. It is important to note that while highly potent in inhibiting FLAP, at higher concentrations, MK-886 has been shown to have off-target effects, such as inhibition of COX-1, which should be considered in the interpretation of experimental results.[2]

References

- 1. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Late pulmonary responses induced by Ascaris allergen in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-651,142 in In Vivo Models of Thrombosis

Notice to Researchers: Extensive literature searches did not yield specific in vivo thrombosis studies utilizing the compound identified as L-651,142. The following application notes and protocols are therefore based on the general principles of studying thromboxane A2 (TXA2) receptor antagonists in established in vivo thrombosis models. Researchers should adapt these generalized protocols for L-651,142 with appropriate dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction

L-651,142 is classified as a thromboxane A2 (TXA2) receptor antagonist. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in the pathophysiology of thrombosis. By blocking the TXA2 receptor (TP receptor), L-651,142 is expected to inhibit platelet activation and thrombus formation. These application notes provide a framework for evaluating the antithrombotic efficacy of L-651,142 in preclinical in vivo models of thrombosis.

Mechanism of Action: Thromboxane A2 Signaling Pathway

Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Upon its release, primarily from activated platelets, TXA2 binds to TP receptors on platelets and vascular smooth muscle cells. This binding initiates a signaling cascade that leads to platelet aggregation and vasoconstriction, contributing to thrombus formation and vessel occlusion. L-651,142, as a TP receptor antagonist, competitively inhibits the binding of TXA2, thereby attenuating these pro-thrombotic effects.

Caption: Thromboxane A2 signaling pathway and the inhibitory action of L-651,142.

Experimental Protocols for In Vivo Thrombosis Models

The choice of animal model is critical and should be based on the specific research question (e.g., arterial vs. venous thrombosis). Common models include ferric chloride-induced thrombosis and collagen-epinephrine-induced pulmonary thromboembolism.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Murine)

This model is widely used to study arterial thrombosis.

Materials:

-

L-651,142

-

Vehicle (e.g., saline, DMSO, or as determined by solubility studies)

-

Anesthetic (e.g., ketamine/xylazine)

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Filter paper discs (1-2 mm diameter)

-

Surgical instruments

-

Doppler flow probe or intravital microscope

Protocol:

-

Animal Preparation: Anesthetize the mouse and maintain body temperature. Surgically expose the common carotid artery.

-

Drug Administration: Administer L-651,142 or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The timing of administration relative to thrombus induction should be based on the compound's pharmacokinetic profile.

-

Baseline Measurement: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.

-

Thrombus Induction: Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Monitoring: Continuously monitor blood flow until complete occlusion occurs (cessation of flow) or for a predetermined observation period (e.g., 60 minutes).

-

Data Collection: Record the time to vessel occlusion. At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

-

Bleeding Time (Optional): Perform a tail bleeding time assay to assess the hemostatic risk associated with L-651,142.

Collagen and Epinephrine-Induced Pulmonary Thromboembolism Model (Murine)

This model is used to evaluate the effect of antithrombotic agents on acute, widespread thrombosis.

Materials:

-

L-651,142

-

Vehicle

-

Collagen and epinephrine solution

-

Syringes and needles for intravenous injection

Protocol:

-

Animal Preparation: Acclimate mice to the experimental conditions.

-

Drug Administration: Administer L-651,142 or vehicle at predetermined doses and time points before the thrombotic challenge.

-

Thrombotic Challenge: Inject a thrombogenic mixture of collagen and epinephrine into the tail vein. This will induce the formation of platelet-rich thrombi in the pulmonary vasculature, leading to respiratory distress and potentially death.

-

Observation: Monitor the animals for a set period (e.g., 15 minutes) and record the incidence of paralysis and mortality.

-

Data Analysis: Compare the survival rates and incidence of paralysis between the L-651,142-treated groups and the vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating L-651,142 in an in vivo thrombosis model.

L-651,142 solution preparation and stability

Topic: L-651,142 Solution Preparation and Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document aims to provide detailed application notes and protocols for the preparation and handling of L-651,142 solutions. Due to the limited publicly available information on this compound, this document outlines general best practices for handling novel research compounds and provides a template for establishing in-house protocols. It is critical for researchers to perform small-scale solubility and stability tests before proceeding with larger-scale experiments.

Compound Information

A thorough search for "L-651,142" did not yield specific chemical information, such as its structure, molecular weight, or known solvents. The primary search results referenced an LED lighting product with a similar model number. Researchers in possession of L-651,142 should refer to the supplier's technical data sheet as the primary source of information. In the absence of such a document, the following sections provide a general framework for characterization.

Solution Preparation

The appropriate solvent and preparation method for L-651,142 is not documented in publicly accessible resources. The following protocol describes a general workflow for determining the solubility of a novel compound.

Experimental Protocol: Solubility Determination

Objective: To identify suitable solvents for L-651,142 and determine its approximate solubility.

Materials:

-

L-651,142 powder

-

A panel of common laboratory solvents (e.g., DMSO, ethanol, methanol, water, PBS)

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Microcentrifuge

Procedure:

-

Solvent Screening:

-

Weigh out a small, precise amount of L-651,142 (e.g., 1 mg) into several microcentrifuge tubes.

-

To each tube, add a small volume (e.g., 100 µL) of a different solvent.

-

Vortex each tube vigorously for 2 minutes.

-

Visually inspect for dissolution. If the compound has dissolved, proceed to the next step to determine the approximate solubility. If not, continue with the following steps.

-

Gently warm the tubes that did not show complete dissolution to 37°C for 15 minutes.

-

If the compound is still not dissolved, sonicate the tubes in a water bath for 15 minutes.

-

Visually inspect again. Note the solvents in which the compound is soluble.

-

-

Approximate Solubility Determination:

-

Using the most promising solvent(s) from the screening, prepare a saturated solution.

-

Add a known excess of L-651,142 to a known volume of the solvent.

-

Agitate the solution (e.g., vortex and sonicate) until no more compound appears to dissolve.

-

Centrifuge the solution at high speed to pellet any undissolved solid.

-

Carefully collect the supernatant and, if analytical standards are available, determine the concentration using a suitable method (e.g., HPLC, LC-MS).

-

General Protocol for Stock Solution Preparation

Once a suitable solvent is identified, a stock solution can be prepared.

Procedure:

-

Accurately weigh the desired amount of L-651,142.

-

Add the appropriate volume of the chosen solvent to achieve the target concentration.

-

Facilitate dissolution by vortexing and, if necessary, gentle warming or sonication.

-

Ensure the compound is completely dissolved before use.

-

Store the stock solution under appropriate conditions (see Section 4).

Stability

The stability of L-651,142 in solution is unknown. Stability can be affected by temperature, light, and pH. It is crucial to determine the stability of the stock solution under your specific experimental conditions.

Experimental Protocol: Solution Stability Assessment

Objective: To assess the stability of L-651,142 in a given solvent over time and under different storage conditions.

Materials:

-

Prepared stock solution of L-651,142

-

Appropriate storage containers (e.g., amber vials)

-

Analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a fresh stock solution of L-651,142.

-

Immediately analyze an aliquot of the fresh solution to obtain a baseline (T=0) measurement of purity and concentration.

-

Aliquot the remaining stock solution into several vials.

-

Store the aliquots under various conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature, protected from light vs. exposed to light).

-

At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

-

Analyze the aliquots and compare the purity and concentration to the T=0 baseline. A significant decrease in concentration or the appearance of degradation peaks indicates instability under that condition.

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Solubility of L-651,142 in Common Solvents

| Solvent | Solubility (mg/mL) | Observations |

|---|---|---|

| DMSO | Data to be determined | e.g., Soluble with warming |

| Ethanol | Data to be determined | e.g., Sparingly soluble |

| Water | Data to be determined | e.g., Insoluble |

| PBS (pH 7.4) | Data to be determined | e.g., Insoluble |

Table 2: Stability of L-651,142 in [Solvent] at [Concentration]

| Storage Condition | Time Point | Purity (%) | Concentration (mM) | Degradation Products |

|---|---|---|---|---|

| 4°C, Dark | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| 1 week | Data to be determined | Data to be determined | Data to be determined | |

| -20°C, Dark | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| | 1 week | Data to be determined | Data to be determined | Data to be determined |

Visualizations

Diagrams can be used to visualize experimental workflows.

Caption: Workflow for determining solubility and preparing a stock solution of L-651,142.

Application Notes and Protocols for Cell-Based Assays Using L-651,142 (ONO-4057)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-651,142, also known as ONO-4057, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2.[1] LTB4 is a powerful lipid mediator involved in a wide range of inflammatory responses.[2] It acts as a potent chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in the pathogenesis of various inflammatory diseases.[1][2][3] L-651,142 exerts its effects by competitively binding to BLT receptors, thereby inhibiting the downstream signaling cascades initiated by LTB4.[1] These application notes provide detailed protocols for key cell-based assays utilizing L-651,142 to study LTB4-mediated cellular functions.

Mechanism of Action

Leukotriene B4 binds to its G-protein coupled receptors (GPCRs), BLT1 (high affinity) and BLT2 (low affinity), on the surface of immune cells.[3][4] This binding triggers a conformational change in the receptor, leading to the activation of associated G-proteins (primarily Gi and Gq).[3] Activation of these G-proteins initiates downstream signaling pathways, including the mobilization of intracellular calcium ([Ca2+]i) and the activation of the mitogen-activated protein kinase (MAPK) cascade.[3] These signaling events ultimately lead to cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators. L-651,142 acts as a competitive antagonist at these receptors, blocking the binding of LTB4 and thereby inhibiting these pro-inflammatory cellular responses.[1]

Data Presentation

The inhibitory effects of L-651,142 (ONO-4057) on various LTB4-induced functions in human neutrophils are summarized below.

| Assay | Cell Type | Agonist | IC50 of L-651,142 (ONO-4057) | Reference |

| [3H]LTB4 Receptor Binding | Human Neutrophils | LTB4 | Ki = 3.7 ± 0.9 nM | [1] |

| Calcium Mobilization | Human Neutrophils | LTB4 | 0.7 ± 0.3 µM | [1][5] |

| Chemotaxis | Human Neutrophils | LTB4 | 0.9 ± 0.1 µM | [1] |

| Aggregation | Human Neutrophils | LTB4 | 3.0 ± 0.1 µM | [1] |

| Degranulation | Human Neutrophils | LTB4 | 1.6 ± 0.1 µM | [1] |

Experimental Protocols

Herein are detailed protocols for two key cell-based assays to evaluate the antagonist activity of L-651,142.

Calcium Mobilization Assay

This assay measures the ability of L-651,142 to inhibit the LTB4-induced increase in intracellular calcium concentration in a cell population.

Materials:

-

Human Neutrophils (isolated from fresh human blood)

-

L-651,142 (ONO-4057)

-

Leukotriene B4 (LTB4)

-

Fluo-4 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Fetal Bovine Serum (FBS)

-

Pluronic F-127

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated injection

Protocol:

-

Cell Preparation:

-

Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the isolated neutrophils in HBSS supplemented with 0.1% FBS to a final concentration of 1 x 10^6 cells/mL.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO.

-

Add the Fluo-4 AM loading solution to the cell suspension to a final concentration of 2 µM.

-

Incubate the cells for 30-45 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS at a concentration of 2 x 10^6 cells/mL.

-

-

Assay Procedure:

-

Plate 100 µL of the dye-loaded cell suspension into each well of a 96-well black, clear-bottom microplate.

-

Prepare serial dilutions of L-651,142 in HBSS. Add 50 µL of the L-651,142 dilutions to the appropriate wells. Include a vehicle control (DMSO).

-

Incubate the plate for 15-30 minutes at 37°C.

-

Prepare an LTB4 solution in HBSS at a concentration that induces a submaximal response (e.g., EC80).

-

Place the plate in the fluorescence plate reader and set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Using the plate reader's injector, add 50 µL of the LTB4 solution to each well.

-

Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).

-

Plot the percentage of inhibition against the concentration of L-651,142.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Chemotaxis Assay

This assay assesses the ability of L-651,142 to inhibit the directed migration of neutrophils towards an LTB4 gradient. A common method is the Boyden chamber assay.

Materials:

-

Human Neutrophils

-

L-651,142 (ONO-4057)

-

Leukotriene B4 (LTB4)

-

Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)

-

HBSS with 0.1% BSA

-

Calcein-AM

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Preparation:

-

Isolate human neutrophils as described in the calcium mobilization assay protocol.

-

Resuspend the neutrophils in HBSS with 0.1% BSA at a concentration of 2 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare different concentrations of LTB4 (chemoattractant) in HBSS with 0.1% BSA and add them to the lower wells of the Boyden chamber. Include a negative control with HBSS only.

-

Prepare a cell suspension containing neutrophils and different concentrations of L-651,142 (or vehicle control). Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.

-

Place the polycarbonate filter over the lower wells.

-

Add the cell suspension to the upper chamber of the Boyden chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, remove the filter.

-

Wipe off the non-migrated cells from the top side of the filter.

-

Stain the migrated cells on the bottom side of the filter with a fluorescent dye like Calcein-AM.

-

Quantify the number of migrated cells by counting them under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the number of migrated cells for each condition.

-

Express the data as a percentage of the migration observed with LTB4 alone (100%).

-

Plot the percentage of inhibition of chemotaxis against the concentration of L-651,142.

-

Determine the IC50 value using non-linear regression.

-

Visualizations

Caption: LTB4 Signaling Pathway and Inhibition by L-651,142.

Caption: Calcium Mobilization Assay Workflow.

Caption: Chemotaxis Assay (Boyden Chamber) Workflow.

References

- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 5. gentaur.com [gentaur.com]

Application Notes and Protocols for L-651,142 in the Study of Vascular Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-651,142 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Thromboxane A2 (TXA2) is a powerful vasoconstrictor and platelet aggregator, playing a critical role in cardiovascular physiology and pathophysiology.[1][2] The study of its effects on vascular smooth muscle is crucial for understanding and developing treatments for conditions such as hypertension and thrombosis. L-651,142 serves as an invaluable tool for researchers to investigate the specific role of the TXA2 pathway in vascular smooth muscle contraction. By competitively blocking the TP receptor, L-651,142 allows for the elucidation of the signaling mechanisms initiated by TXA2 and the identification of potential therapeutic targets.

These application notes provide a comprehensive guide to utilizing L-651,142 in in vitro studies of vascular smooth muscle contraction, with a focus on isolated tissue bath assays using aortic rings. Detailed protocols, data presentation guidelines, and visual representations of the relevant signaling pathways and experimental workflows are included to facilitate robust and reproducible research.

Mechanism of Action

L-651,142 functions as a competitive antagonist at the TP receptor. In vascular smooth muscle cells, the binding of an agonist, such as the stable TXA2 mimetic U-46619, to the TP receptor initiates a signaling cascade that leads to contraction. This process is primarily mediated by the Gq alpha subunit of the G protein coupled to the TP receptor. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. L-651,142 blocks the initial step of this cascade by preventing agonist binding to the TP receptor, thereby inhibiting the entire downstream signaling pathway and subsequent vasoconstriction.

Data Presentation

Quantitative data from experiments using L-651,142 should be presented in a clear and organized manner to allow for easy comparison and interpretation. The following tables provide templates for presenting key pharmacological parameters.

Table 1: Potency of Thromboxane A2 Agonist (U-46619) in Inducing Vascular Smooth Muscle Contraction

| Tissue | Species | Agonist | EC50 (nM) |

| Thoracic Aorta | Rat | U-46619 | User to determine |

| Mesenteric Artery | Mouse | U-46619 | User to determine |

| Coronary Artery | Porcine | U-46619 | User to determine |

Note: The EC50 value represents the concentration of an agonist that produces 50% of the maximal response. This value should be determined experimentally for the specific tissue and conditions being used.

Table 2: Potency of L-651,142 in Antagonizing U-46619-Induced Vascular Smooth Muscle Contraction

| Tissue | Species | Antagonist | Agonist | pA2 | IC50 (nM) |

| Thoracic Aorta | Rat | L-651,142 | U-46619 | User to determine | User to determine |

| Mesenteric Artery | Mouse | L-651,142 | U-46619 | User to determine | User to determine |

| Coronary Artery | Porcine | L-651,142 | U-46619 | User to determine | User to determine |

Note: The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The IC50 value is the concentration of an inhibitor where the response is reduced by half. These values are critical for characterizing the antagonistic properties of L-651,142 and should be determined experimentally.

Experimental Protocols

The following are detailed protocols for studying the effect of L-651,142 on vascular smooth muscle contraction using an isolated aortic ring assay.

Protocol 1: Preparation of Isolated Aortic Rings

Materials:

-